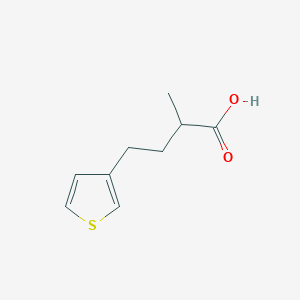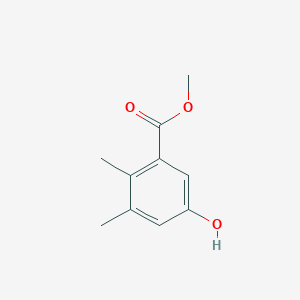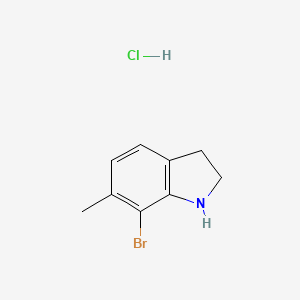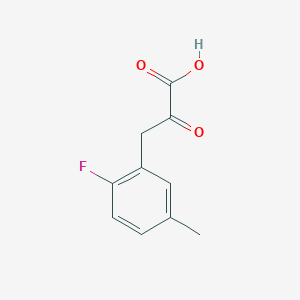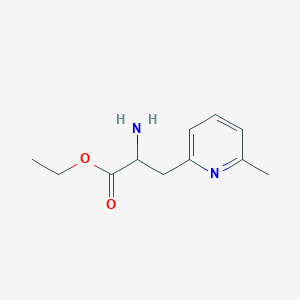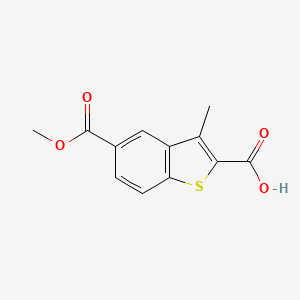
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is an organic compound that belongs to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a methoxycarbonyl group at the 5th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylthiophene-2-carboxylic acid with methoxycarbonyl chloride in the presence of a base such as triethylamine can yield the desired compound. The reaction typically requires refluxing in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated benzothiophenes.
Scientific Research Applications
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and methoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxycarbonyl)furan-2-carboxylic acid: Similar in structure but contains a furan ring instead of a benzothiophene ring.
3-Methylthiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
5-Methyl-1-benzothiophene-2-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
5-(Methoxycarbonyl)-3-methyl-1-benzothiophene-2-carboxylic acid is unique due to the combination of functional groups and the benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H10O4S |
|---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-methyl-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4S/c1-6-8-5-7(12(15)16-2)3-4-9(8)17-10(6)11(13)14/h3-5H,1-2H3,(H,13,14) |
InChI Key |
DYJSPVMNCYMSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


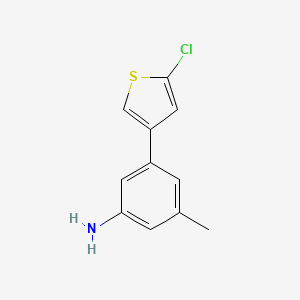

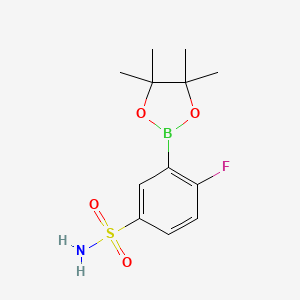
![1-(4-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-5-yl)methanamine](/img/structure/B13519953.png)

![N-[(5,5-dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B13519967.png)
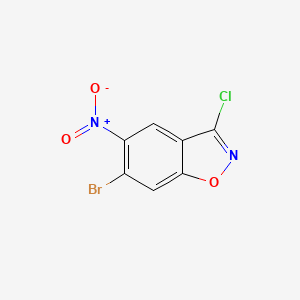
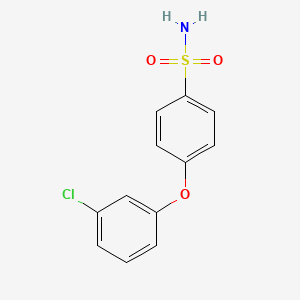
![3-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B13519981.png)
